molecular formula C9H7F2NO2 B11798489 3,3-Difluoro-5-methoxyindolin-2-one

3,3-Difluoro-5-methoxyindolin-2-one

Cat. No.: B11798489
M. Wt: 199.15 g/mol
InChI Key: XYAYQNRFHYSMJV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-5-methoxyindolin-2-one typically involves the introduction of fluorine atoms into the indolin-2-one structure. One common method involves the use of sodium formaldehyde sulfoxylate as a reducing agent in an aqueous solution of N,N-dimethylformamide and water. This reaction leads to the formation of the desired product through intramolecular radical cyclization .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions: 3,3-Difluoro-5-methoxyindolin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The fluorine atoms and methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl or hydroxyl groups, while substitution reactions can introduce various functional groups in place of the fluorine atoms or methoxy group.

Scientific Research Applications

3,3-Difluoro-5-methoxyindolin-2-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3,3-Difluoro-5-methoxyindolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • 3,3-Difluoro-5-methylindolin-2-one
  • 3,3-Difluoroindolin-2-one
  • 5-Methoxyindolin-2-one

Comparison: 3,3-Difluoro-5-methoxyindolin-2-one is unique due to the presence of both fluorine atoms and a methoxy group, which confer distinct chemical properties compared to similar compounds. For example, the methoxy group can influence the compound’s reactivity and solubility, while the fluorine atoms can affect its stability and interactions with other molecules .

Properties

Molecular Formula

C9H7F2NO2

Molecular Weight

199.15 g/mol

IUPAC Name

3,3-difluoro-5-methoxy-1H-indol-2-one

InChI

InChI=1S/C9H7F2NO2/c1-14-5-2-3-7-6(4-5)9(10,11)8(13)12-7/h2-4H,1H3,(H,12,13)

InChI Key

XYAYQNRFHYSMJV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C2(F)F

Origin of Product

United States

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